Ethyl3-hydroxy-4-oxocyclohexanecarboxylate
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Overview
Description
Ethyl 3-hydroxy-4-oxocyclohexanecarboxylate is an organic compound belonging to the class of esters It is derived from the reaction of 3-hydroxy-4-oxocyclohexanecarboxylic acid with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-4-oxocyclohexanecarboxylate typically involves the esterification of 3-hydroxy-4-oxocyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-hydroxy-4-oxocyclohexanecarboxylate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-oxo-4-oxocyclohexanecarboxylate or 3-hydroxy-4-oxocyclohexanecarboxylic acid.
Reduction: Formation of ethyl 3-hydroxy-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-hydroxy-4-oxocyclohexanecarboxylate can be compared with other similar compounds such as:
Ethyl 4-oxocyclohexanecarboxylate: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
Ethyl 2-oxocyclohexanecarboxylate: Has the carbonyl group at a different position, leading to variations in its chemical properties and applications.
4-(Ethoxycarbonyl)cyclohexanone: Another ester derivative with distinct structural and functional characteristics.
The unique combination of functional groups in ethyl 3-hydroxy-4-oxocyclohexanecarboxylate makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14O4 |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6,8,11H,2-5H2,1H3 |
InChI Key |
WDNUZRKMOVJQSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)O |
Origin of Product |
United States |
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